molecular formula C11H22N2O2 B2575501 propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate CAS No. 1997928-86-5

propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate

Cat. No.: B2575501
CAS No.: 1997928-86-5
M. Wt: 214.309
InChI Key: LSGPEZRTMISFTQ-UHFFFAOYSA-N
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Description

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate is a synthetic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use. This carbamate derivative features a pyrrolidine ring, a common structural motif in medicinal chemistry, which is often explored for its potential biological activity. The compound is provided with high purity and is identified by CAS Number 1997928-86-5 . Researchers are investigating its potential as a chemical intermediate in the development of novel sodium channel blockers, an area of significant interest for the development of new agents for pain and neurological disorders . Its structure suggests potential for modulation of ion channel activity, making it a compound of interest in basic pharmacological and neurochemical research. Proper storage as per safety data sheets and handling under controlled laboratory conditions are required. Researchers should consult the available literature and material safety data sheet for safe handling and experimental protocols.

Properties

IUPAC Name

propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)15-11(14)12-7-6-10-5-4-8-13(10)3/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPEZRTMISFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NCCC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate typically involves the reaction of N-hetaryl ureas with alcohols. A novel catalyst-free synthesis method has been developed, which utilizes easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-hetaryl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of catalyst-free synthesis methods can be advantageous due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development
Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate has been investigated for its potential as a therapeutic agent due to its structural features that may enhance bioactivity. Its carbamate moiety is known to improve solubility and stability, making it a candidate for further development in drug formulations.

1.2. Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity on the central nervous system (CNS), potentially leading to applications in treating neurological disorders such as anxiety and depression.

Biochemical Applications

2.1. Enzyme Inhibition Studies
this compound has been used in enzyme inhibition studies, particularly targeting acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

Case Study: AChE Inhibition
A study demonstrated that certain carbamate derivatives effectively inhibit AChE, leading to improved cognitive function in animal models. This highlights the potential of this compound as a lead compound for developing new AChE inhibitors.

Pharmacological Applications

3.1. Anticancer Research
Recent investigations have explored the anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Anticancer Activity Assessment

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Induction of apoptosis
Standard Chemotherapy AgentHeLa10DNA damage

Mechanism of Action

The mechanism of action of propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison of Propan-2-yl N-[2-(1-Methylpyrrolidin-2-yl)ethyl]carbamate with Related Compounds
Compound Name Key Structural Features Molecular Weight (g/mol) Known Applications/Activities
This compound Isopropyl carbamate + pyrrolidine side chain ~228.3 (estimated) Limited data; potential neuroactive agent
Prop-2-en-1-yl N-phenylcarbamate Allyl carbamate + phenyl group 177.2 Pharmaceutical intermediates, agrochemicals
Carbaryl (1-Naphthyl methylcarbamate) Naphthyl carbamate 201.2 Insecticide (acetylcholinesterase inhibitor)
Physostigmine (Natural carbamate) Methylcarbamate + tricyclic structure 275.3 Cholinesterase inhibitor (Alzheimer’s treatment)
Key Observations:

The isopropyl group may confer metabolic stability compared to the allyl group in Prop-2-en-1-yl N-phenylcarbamate, which is more reactive due to its double bond.

Biological Activity: While carbaryl and physostigmine are established acetylcholinesterase inhibitors, the target compound’s pyrrolidine moiety suggests possible affinity for muscarinic or nicotinic receptors, though experimental validation is lacking. Prop-2-en-1-yl N-phenylcarbamate is utilized in polymer chemistry and as a synthetic intermediate, highlighting the versatility of carbamates in non-biological applications .

Physicochemical Properties :

  • The pyrrolidine group increases water solubility compared to purely aromatic carbamates (e.g., phenylcarbamates). However, the isopropyl chain may offset this by enhancing hydrophobicity.

Research Findings and Gaps

  • Synthesis Routes: Limited data exist on the synthesis of this compound. Analogous carbamates are typically synthesized via reaction of chloroformates with amines or alcohol-nucleophile coupling .
  • Toxicity and Safety: No acute toxicity data are available for this compound. In contrast, carbaryl exhibits moderate toxicity (LD50 ~250 mg/kg in rats), emphasizing the need for caution in handling novel carbamates.
  • Computational Predictions : Molecular docking studies suggest the pyrrolidine side chain could interact with acetylcholine-binding proteins, but experimental confirmation is required.

Biological Activity

Propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate, also known as a carbamate derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of N-hetaryl ureas with alcohols, and its unique structure imparts specific pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and its IUPAC name reflects its complex structure. The compound features a pyrrolidine moiety, which is significant for its biological interactions. The InChI representation is as follows:

InChI=1S/C11H22N2O2/c19(2)1511(14)12761054813(10)3/h910H,48H2,13H3,(H,12,14)\text{InChI}=1S/C11H22N2O2/c1-9(2)15-11(14)12-7-6-10-5-4-8-13(10)3/h9-10H,4-8H2,1-3H3,(H,12,14)

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing cholinergic pathways due to the presence of the pyrrolidine group.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, which are implicated in various neurological functions.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
Neuroactivity Potential stimulation of neuronal activity through cholinergic mechanisms.
Toxicity Classified as harmful if swallowed (H302) and causes skin irritation (H315).
Embryotoxicity Studies suggest potential developmental toxicity based on structural similarities with known embryotoxic compounds .

Case Study 1: Neuropharmacological Assessment

A study focused on the neuropharmacological properties of similar carbamates demonstrated that compounds with pyrrolidine structures can enhance cognitive functions in animal models. This suggests that this compound may have similar effects.

Case Study 2: Toxicological Profile

Research evaluating the toxicological profile of N-methylpyrrolidone (NMP), a related compound, indicated significant embryotoxic effects when tested in vivo on rat models. This raises concerns regarding the safety profile of related carbamates like this compound .

Summary of Biological Activity

The biological activity of this compound is multifaceted, encompassing potential neuroactive properties alongside significant safety concerns. Its mechanism of action likely involves receptor modulation and enzyme inhibition, which could lead to both therapeutic applications and toxicity risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for propan-2-yl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate?

  • Methodology :

  • Step 1 : React isopropyl chloroformate with the amine precursor, 2-(1-methylpyrrolidin-2-yl)ethylamine, in anhydrous dichloromethane under nitrogen.
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .

Q. Which spectroscopic techniques are optimal for characterizing this carbamate?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}-NMR to identify protons on the pyrrolidine ring and carbamate group; 13C^{13} \text{C}-NMR for carbonyl (C=O) and quaternary carbons.
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : HRMS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    • Validation : Cross-reference with published spectra of structurally related carbamates (e.g., ) .

Q. How can researchers assess the compound’s purity post-synthesis?

  • Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with standards.
  • TLC : Monitor reaction progress using silica plates and iodine vapor visualization.
  • Melting Point Analysis : Determine consistency with literature values for analogous carbamates (e.g., ’s ethyl carbamate derivatives) .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

  • Strategies :

  • Data Quality : Ensure high-resolution X-ray data (e.g., <1.0 Å) to reduce noise.
  • Refinement Tools : Use SHELXL ( ) for anisotropic refinement and twinning correction.
  • Validation : Cross-check with computational models (e.g., density functional theory) to validate bond lengths/angles.
    • Case Study : highlights the use of NMR and IR to resolve stereochemical ambiguities in ethyl carbamates, applicable here .

Q. What strategies elucidate the stereochemical outcome of the synthesis?

  • Approaches :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D_D values with literature for related pyrrolidine derivatives.
  • Computational Modeling : Use Gaussian or ORCA software to predict preferred conformers and compare with experimental data .

Q. How does the 1-methylpyrrolidine moiety influence pharmacokinetic properties?

  • Key Considerations :

  • Lipophilicity : Calculate logP values (e.g., via ChemDraw) to assess membrane permeability.
  • Metabolic Stability : Conduct in vitro microsomal assays (e.g., liver microsomes) to evaluate CYP450-mediated degradation.
  • Comparative Analysis : ’s suvecaltamide, a pyrrolidine-containing calcium channel stabilizer, demonstrates how ring substitutions affect target binding .

Q. How can researchers address conflicting biological activity data in published studies?

  • Resolution Steps :

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm potency (IC50_{50}/EC50_{50}).
  • Target Selectivity : Use radioligand binding assays to rule out off-target interactions.
  • Structural Analogues : Compare with ’s carbamates (e.g., ethyl-N-methylcarbamates) to identify structure-activity relationships .

Methodological Notes

  • Data Contradictions : ’s calcium channel stabilizer (suvecaltamide) shares a pyrrolidine group but differs in core structure; thus, biological inferences require direct validation.
  • Tools Cited : SHELX programs (structural refinement), HPLC (purity), and computational modeling (stereochemistry) are recurrent themes across evidence .

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